1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-15(26)24-11-13-25(14-12-24)21-20(23-19(29-21)16-5-3-2-4-6-16)30(27,28)18-9-7-17(22)8-10-18/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHUOYWZJNDKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chlorobenzenesulfonyl group: This step often involves sulfonylation using chlorobenzenesulfonyl chloride.
Attachment of the piperazine ring: This can be done through a nucleophilic substitution reaction.
Final assembly: The final step involves coupling the intermediate products to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: This reaction can break down the compound into smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular features, and biological implications:
*Calculated based on molecular formula.
Structural and Functional Analysis
Sulfonyl Group Variations
- The 4-chlorobenzenesulfonyl group in the target compound and CAS 742113-03-7 facilitates strong hydrogen bonding and electrostatic interactions with target proteins, critical for enzyme inhibition .
Heterocyclic Core Modifications
- The 1,3-oxazole ring in the target compound provides rigidity and π-π stacking capability, whereas morpholine (CAS 608099-18-9) introduces a less basic, more lipophilic profile, likely altering blood-brain barrier penetration .
- Thiophene (T6Y) and pyrimidine-tetrazole (m8) substituents demonstrate how electronic properties influence target selectivity—thiophene enhances lipophilicity, while pyrimidine supports kinase binding .
Piperazine-Ethanone Modifications
- The acetyl group in the target compound and analogs like leniolisib improves solubility by introducing a polar ketone.
Biological Activity
1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, an oxazole moiety, and a chlorobenzenesulfonyl group. This unique combination suggests potential interactions with various biological targets.
Structural Formula
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. The presence of the chlorobenzenesulfonyl group enhances the compound's ability to inhibit bacterial growth. A study on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar effects .
Anticancer Properties
The oxazole and piperazine components are often associated with anticancer activity. Preliminary studies have shown that derivatives of similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases .
The proposed mechanisms through which 1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial metabolism.
- Receptor Modulation : Compounds with piperazine rings often interact with neurotransmitter receptors, suggesting potential neuropharmacological effects.
Study 1: Antibacterial Activity
A comparative study evaluated the antibacterial efficacy of various sulfonamide derivatives, including the target compound. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one | 32 | S. aureus |
| Control Antibiotic | 16 | E. coli |
Study 2: Anticancer Activity
In vitro studies were conducted on human cancer cell lines (e.g., MCF7 for breast cancer). The compound demonstrated cytotoxic effects with an IC50 value indicating significant potency in inducing cell death compared to untreated controls .
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF7 | 15 | 48 hours |
| Control | >50 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
